3,6-Dimethylpicolinonitrile
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Overview
Description
3,6-Dimethylpicolinonitrile is a chemical compound with the molecular formula C8H8N2 and a molecular weight of 132.16 g/mol. It is a derivative of pyridine, specifically a nitrile, and is known for its unique chemical properties that make it useful in various fields of research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,6-Dimethylpicolinonitrile typically involves the reaction of 3,6-dimethylpyridine with cyanogen bromide in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions to ensure complete conversion of the starting material to the desired nitrile product. The reaction can be represented as follows:
3,6-Dimethylpyridine+Cyanogen Bromide→this compound+HBr
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for large-scale production. Additionally, purification steps such as distillation or recrystallization are employed to obtain high-purity this compound.
Chemical Reactions Analysis
Types of Reactions
3,6-Dimethylpicolinonitrile undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction of the nitrile group can yield primary amines.
Substitution: The methyl groups on the pyridine ring can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst like palladium on carbon (Pd/C) are used.
Substitution: Electrophilic substitution reactions may involve reagents like bromine (Br2) or nitric acid (HNO3).
Major Products
Oxidation: 3,6-Dimethylpicolinic acid.
Reduction: 3,6-Dimethylpicolinamine.
Substitution: Various substituted derivatives depending on the electrophile used.
Scientific Research Applications
. Some of its applications include:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.
Industry: Utilized in the production of agrochemicals, dyes, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3,6-Dimethylpicolinonitrile involves its interaction with specific molecular targets and pathways. As a nitrile derivative, it can participate in various biochemical reactions, potentially inhibiting or activating certain enzymes or receptors. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
3-Methylpicolinonitrile: A similar compound with one less methyl group, which may exhibit different reactivity and properties.
6-Methylpicolinonitrile: Another related compound with a single methyl group at a different position on the pyridine ring.
Uniqueness
3,6-Dimethylpicolinonitrile is unique due to the presence of two methyl groups at the 3 and 6 positions on the pyridine ring, which can influence its chemical reactivity and interactions. This structural feature distinguishes it from other picolinonitrile derivatives and can lead to unique applications and properties.
Properties
IUPAC Name |
3,6-dimethylpyridine-2-carbonitrile |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2/c1-6-3-4-7(2)10-8(6)5-9/h3-4H,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CWZCKTXCBOLZIG-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(C=C1)C)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10479248 |
Source
|
Record name | 3,6-Dimethylpicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
132.16 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
68164-77-2 |
Source
|
Record name | 3,6-Dimethylpicolinonitrile | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10479248 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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